Tetrahydrothiophene-2-carbonitrile
Overview
Description
Synthesis Analysis
The synthesis of tetrahydrothiophene derivatives often involves innovative methodologies that allow for the introduction of functional groups, enhancing their reactivity and utility in further chemical transformations. For instance, the Gewald synthesis provides a pathway to thiophene derivatives, indicating the versatility of thiophene chemistry in generating structurally diverse compounds (Khalifa & Algothami, 2020). Another approach is the electropolymerization of tetrathiophene, which demonstrates the potential for creating polymeric materials from thiophene units, highlighting the adaptability of thiophene-based compounds in material science (Sarac et al., 2003).
Molecular Structure Analysis
Detailed molecular structure analysis, often employing techniques such as DFT calculations, provides insights into the electronic configuration, charge distribution, and potential reactive sites within thiophene derivatives. This information is crucial for understanding their reactivity and for designing new compounds with desired properties. The study of dyes based on thiophene derivatives, for example, revealed intricate details about their spectroscopic characteristics and potential applications in various fields (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Thiophene derivatives participate in a wide range of chemical reactions, demonstrating versatile reactivity patterns. Their applications span from serving as key intermediates in organic synthesis to potential uses in material science due to their conductive properties. Electropolymerization and electrochemical reactions of thiophene derivatives are particularly noteworthy, offering pathways to advanced materials with specific electronic and structural features (Visy, Lukkari, & Kankare, 1996).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as their solubility, melting points, and crystalline structure, are closely related to their molecular architecture. These properties influence their processing and application in various domains, including pharmaceuticals and materials science. The study on multiynylthiophenes, for instance, discusses their mesomorphic properties and the relationship between molecular structure and liquid-crystalline behavior (Hsu et al., 2004).
Scientific Research Applications
Synthesis of Tetrahydrothiophene-2-Carbonitriles : Through the addition of 2-tert-butyl-thioacrylonitrile to different olefins, including N-phenyl maleic imide and maleic anhydride, tetrahydrothiophene-2-carbonitriles were successfully synthesized (Döpp & Libera, 1983).
Anodic Cyanation of Tetramethylthiophene : The electrooxidation of tetramethylthiophene, in the presence of sodium cyanide, led to the production of various derivatives including 2,5-dihydro-5-methoxy-2,3,4,5-tetramethylthiophene-2-carbonitrile (Yoshida, Takeda, & Minagawa, 1991).
Electropolymerization of Tetrathiophene : A study focused on the electropolymerization of tetrathiophene, examining various solvents and conditions, which is relevant for film formation in electronic and optoelectronic materials (Sarac, Evans, Serantoni, & Cunnane, 2003).
Corrosion Inhibition : Derivatives of tetrahydrothiophene carbonitrile, specifically [2,2′:5′,2″-terthiophene]-5-carbonitrile, showed effective inhibition of carbon steel corrosion in acidic solutions, providing insights into corrosion resistance mechanisms (Bedair, Fouda, Ismail, & Mostafa, 2018).
Dyes and Pigments : Certain tetrahydrothiophene derivatives were used in the synthesis of azo dyes, showcasing their utility in coloration and fastness properties on textiles (Sabnis & Rangnekar, 1989).
Pharmaceutical Applications : Optically active tetrahydrothiophenes, synthesized via organocatalytic domino reactions, have potential applications in biochemistry, pharmaceutical science, and nanoscience (Brandau, Maerten, & Jørgensen, 2006).
Antitumor Activities : A 2-aminothiophene derivative demonstrated potential anti-proliferative activity against human cancer cell lines, highlighting its potential in cancer research and treatment (Ferreira et al., 2018).
Hydrodesulfurization Reactions : Studies on the reactions of tetrahydrothiophene with Mo(110) surfaces have provided insights into hydrodesulfurization, a key process in petroleum refining (Roberts & Friend, 1986).
Safety And Hazards
According to the safety data sheet, Tetrahydrothiophene-2-carbonitrile is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to use personal protective equipment, avoid dust formation, avoid breathing vapors, mist, or gas, and ensure adequate ventilation .
Future Directions
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . The future directions of Tetrahydrothiophene-2-carbonitrile could be in the development of new compounds with desired properties and applications in various fields .
properties
IUPAC Name |
thiolane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NS/c6-4-5-2-1-3-7-5/h5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCHCAJNRBFUGJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549188 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-2-carbonitrile | |
CAS RN |
112212-94-9 | |
Record name | Thiolane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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